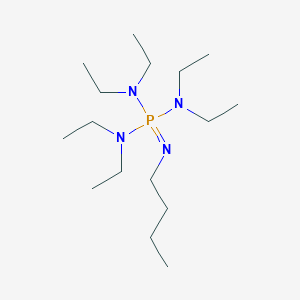
N'''-Butyl-N,N,N',N',N'',N''-hexaethylphosphorimidic triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide is a complex organophosphorus compound It is characterized by the presence of butyl and hexaethyl groups attached to a phosphorimidic triamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide typically involves the reaction of hexaethylphosphoramide with butylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidic trioxide derivatives.
Reduction: Reduction reactions can convert the compound into phosphorimidic triamide derivatives with different substituents.
Substitution: The butyl and hexaethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products
The major products formed from these reactions include various phosphorimidic triamide derivatives with different functional groups, which can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease, which is important in agricultural applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide exerts its effects involves the interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia. This inhibition is crucial in reducing nitrogen loss in agricultural soils.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Hexaethylphosphoramide: Lacks the butyl group but has a similar phosphorimidic core.
N,N,N’,N’-Tetramethylphosphorimidic triamide: Contains methyl groups instead of ethyl groups.
Uniqueness
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide is unique due to the combination of butyl and hexaethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
80166-35-4 |
|---|---|
Molekularformel |
C16H39N4P |
Molekulargewicht |
318.48 g/mol |
IUPAC-Name |
N-[butylimino-bis(diethylamino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H39N4P/c1-8-15-16-17-21(18(9-2)10-3,19(11-4)12-5)20(13-6)14-7/h8-16H2,1-7H3 |
InChI-Schlüssel |
HNXBKYVDWTWBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=P(N(CC)CC)(N(CC)CC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



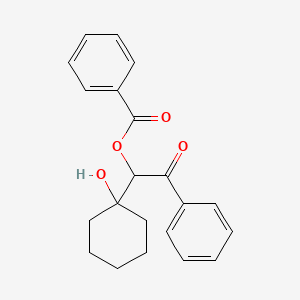
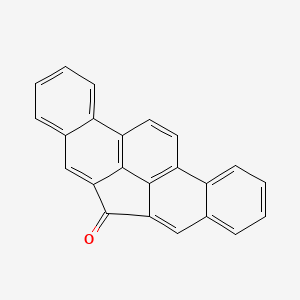
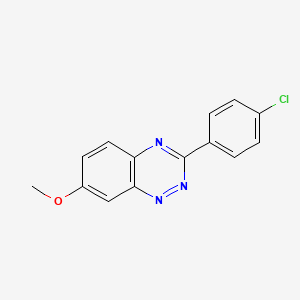
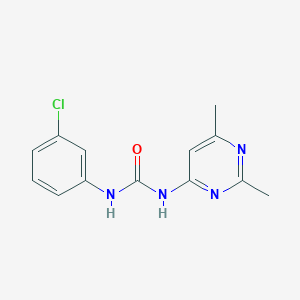
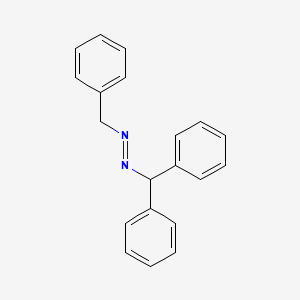
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)



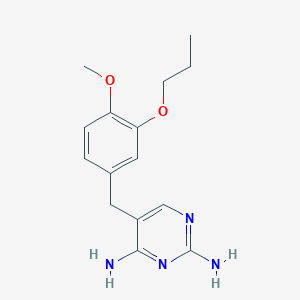
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
